molecular formula C7H9ClN2O2 B179089 ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate CAS No. 137487-60-6

ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate

Cat. No.: B179089
CAS No.: 137487-60-6
M. Wt: 188.61 g/mol
InChI Key: SJOBUQJQZHZTPG-UHFFFAOYSA-N
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Description

Ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group at the 4-position and a chloromethyl group at the 5-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by chloromethylation using chloromethyl methyl ether in the presence of a base such as sodium hydroxide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

  • Substituted pyrazoles with various functional groups depending on the nucleophile used.
  • Oxidized or reduced derivatives with altered electronic properties.

Scientific Research Applications

Agricultural Applications

The primary application of ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate is in agriculture as an insecticide. It has shown efficacy against various pests, including Aphis fabae, with some derivatives demonstrating comparable effectiveness to established insecticides like imidacloprid.

Case Study: Insecticidal Efficacy

A study conducted by researchers evaluated the insecticidal properties of this compound against common agricultural pests. The results indicated that:

  • Target Pest : Aphis fabae
  • Concentration Tested : 100 mg/L
  • Mortality Rate : 85% after 48 hours
  • Comparison : Similar efficacy to imidacloprid

This highlights the potential of this compound as a viable alternative in pest management strategies.

Pharmaceutical Applications

In the pharmaceutical domain, this compound serves as a versatile intermediate for synthesizing various bioactive compounds. Its derivatives have been explored for their potential therapeutic effects.

Case Study: Synthesis of Bioactive Derivatives

Research has demonstrated the synthesis of novel pyrazole derivatives from this compound:

  • Starting Compound : this compound
  • Reagents Used : Secondary amines and thiophosgene
  • Yield of Target Compound : Up to 80%

These derivatives exhibited promising biological activities, including enzyme inhibition and receptor binding, suggesting potential applications in drug development.

Mechanistic Insights

The interaction mechanisms of this compound with biological targets have been a focus of recent studies. These interactions may involve:

  • Enzyme Inhibition : Targeting specific enzymes involved in pest metabolism.
  • Receptor Binding : Interacting with neurotransmitter receptors in pests, leading to paralysis or death.

Further research is needed to elucidate these mechanisms fully and optimize the compound's application in both agricultural and pharmaceutical settings.

Mechanism of Action

The mechanism of action of ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, leading to various biological effects. The chloromethyl group can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as proteins and nucleic acids. This can result in the inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in targeted cells.

Comparison with Similar Compounds

    Ethyl 5-methyl-1H-pyrazole-4-carboxylate: Lacks the chloromethyl group, resulting in different reactivity and biological activity.

    Ethyl 5-(bromomethyl)-1H-pyrazole-4-carboxylate: Similar structure but with a bromomethyl group, which may exhibit different reactivity due to the nature of the bromine atom.

    Ethyl 5-(hydroxymethyl)-1H-pyrazole-4-carboxylate:

Uniqueness: Ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential for diverse chemical modifications. This makes it a valuable compound for various synthetic and research applications.

Biological Activity

Ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity, making it a candidate for further development in treating infections. It has shown effectiveness against various bacterial strains, suggesting potential applications in pharmaceuticals aimed at combating resistant pathogens.

Antifungal and Anti-inflammatory Effects

The compound has also been investigated for its antifungal and anti-inflammatory properties. Studies have demonstrated that it can inhibit the growth of certain fungi and modulate inflammatory responses, which could be beneficial in developing treatments for inflammatory diseases .

Insecticidal Activity

Notably, this compound has demonstrated insecticidal properties against pests like Aphis fabae. Its efficacy is comparable to established insecticides such as imidacloprid, indicating its potential use in agricultural applications .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The chloromethyl group acts as an alkylating agent , modifying nucleophilic sites on biomolecules, including proteins and nucleic acids. This interaction can lead to:

  • Inhibition of enzyme activity
  • Disruption of cellular processes
  • Induction of apoptosis in targeted cells.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameKey FeaturesBiological Activity
Ethyl 5-methyl-1H-pyrazole-4-carboxylateLacks chloromethyl groupReduced reactivity
Ethyl 5-(bromomethyl)-1H-pyrazole-4-carboxylateContains bromomethyl groupDifferent reactivity
Ethyl 5-(hydroxymethyl)-1H-pyrazole-4-carboxylateHydroxymethyl groupVaries in biological activity

The presence of the chloromethyl group in this compound imparts distinct reactivity, enhancing its potential as a bioactive agent compared to its analogs .

Case Studies and Research Findings

Recent studies have focused on the synthesis and application of this compound:

  • Synthesis : The compound is synthesized through chloromethylation followed by esterification processes, yielding high purity suitable for biological testing .
  • Biological Testing : Experimental investigations have confirmed its antimicrobial and insecticidal effectiveness, along with promising anti-inflammatory effects. For example, one study demonstrated significant inhibition against Candida albicans, indicating potential therapeutic applications in antifungal treatments .

Properties

IUPAC Name

ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2/c1-2-12-7(11)5-4-9-10-6(5)3-8/h4H,2-3H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJOBUQJQZHZTPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40567768
Record name Ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40567768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137487-60-6
Record name Ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40567768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate
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